molecular formula C19H18N4O5 B2386443 N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-nitrophenyl)oxamide CAS No. 898413-36-0

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-nitrophenyl)oxamide

Cat. No.: B2386443
CAS No.: 898413-36-0
M. Wt: 382.376
InChI Key: ZFNHMLBSWKKFIU-UHFFFAOYSA-N
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Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-nitrophenyl)oxamide is a synthetic organic compound featuring a quinoline core structure. Quinoline derivatives are a significant class of heterocyclic compounds widely studied in medicinal and agricultural chemistry due to their diverse biological activities. Compounds with similar structural motifs, such as the quinoline scaffold, have been investigated for various potential research applications. For instance, some quinoline-based molecules have been explored as kinase inhibitors targeting proteins like EGFR and HER-2, which are relevant in cancer research . Other research has focused on quinoline derivatives as inhibitors of tubulin polymerization, a key mechanism in the development of anti-mitotic agents . Additionally, the nitrophenyl group present in the structure is a common pharmacophore in compounds with reported biochemical activities, though its specific role must be empirically determined . This product is intended for research purposes only, specifically for use in vitro laboratory studies. Researchers may find it valuable as a building block in organic synthesis, a candidate for high-throughput screening in drug discovery programs, or a standard in analytical method development. Its mechanism of action and specific research applications are not established and require further investigation. Handling should be performed by qualified laboratory personnel in accordance with all applicable safety regulations. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-nitrophenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5/c1-12(24)22-10-4-5-13-8-9-14(11-17(13)22)20-18(25)19(26)21-15-6-2-3-7-16(15)23(27)28/h2-3,6-9,11H,4-5,10H2,1H3,(H,20,25)(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNHMLBSWKKFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-nitrophenyl)oxamide is a synthetic organic compound belonging to the oxamide class, characterized by its unique structure and potential biological activities. Its molecular formula is C19H18N4O5C_{19}H_{18}N_{4}O_{5} with a molecular weight of approximately 382.376 g/mol. This compound is of interest in medicinal chemistry due to its possible therapeutic applications.

Chemical Structure

The chemical structure can be represented as follows:

IUPAC Name N 1 acetyl 3 4 dihydro 2H quinolin 7 yl N 2 nitrophenyl oxamide\text{IUPAC Name N 1 acetyl 3 4 dihydro 2H quinolin 7 yl N 2 nitrophenyl oxamide}

Synthesis

The synthesis typically involves the acetylation of 3,4-dihydro-2H-quinoline followed by reaction with 2-nitroaniline to form the oxamide. The process may utilize activating agents such as carbonyldiimidazole (CDI) to facilitate the formation of the desired compound.

Case Studies and Research Findings

Current literature on this compound's biological activity is sparse. However, related compounds have shown promising results:

  • Antimicrobial Activity : Certain quinoline derivatives have been reported to exhibit antimicrobial properties against various pathogens. This suggests that this compound may also possess similar properties.
  • Anticancer Potential : Research indicates that quinoline-based compounds can induce apoptosis in cancer cells. This raises the possibility that this oxamide could be evaluated for anticancer activity in future studies.
  • Structure-Activity Relationship (SAR) : Studies on related compounds have demonstrated that modifications in the quinoline structure can significantly affect biological activity. Understanding these relationships will be crucial for optimizing the efficacy of this compound.

Data Table: Biological Activity Insights from Related Compounds

Compound NameBiological ActivityReference
Quinoline Derivative AAntimicrobial
Quinoline Derivative BAnticancer
Quinoline Derivative CEnzyme Inhibition

Future Directions

To fully elucidate the biological activity of this compound, further research is necessary. Key areas for future investigation include:

  • In vitro and In vivo Studies : Conducting detailed pharmacological studies to assess the compound's efficacy and safety profile.
  • Mechanistic Studies : Investigating the specific molecular pathways affected by this compound to better understand its therapeutic potential.
  • Optimization of Structure : Utilizing SAR studies to enhance biological activity and reduce potential side effects.

Scientific Research Applications

Chemical Properties and Structure

IUPAC Name : N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-nitrophenyl)oxamide
Molecular Formula : C19H18N4O3
Molecular Weight : 354.38 g/mol

The compound features a quinoline moiety, which is often associated with diverse pharmacological activities. Its structure allows for various interactions with biological targets, making it a candidate for drug development.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial potential of compounds related to this compound. For example, derivatives of quinoline compounds have shown significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups such as nitro groups enhances the antimicrobial efficacy of these compounds .

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer). The mechanism involves inducing apoptosis in cancer cells and inhibiting cell proliferation .

Study on Antimicrobial Activity

A study evaluated the antimicrobial activity of various quinoline derivatives against standard microbial strains. Compounds exhibiting a nitro group demonstrated enhanced activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using serial dilution methods, with some compounds showing MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis .

Anticancer Research

In another research effort, several quinoline-based compounds were synthesized and tested for their anticancer effects on MCF-7 cells using the MTT assay. Notably, certain derivatives showed significantly higher cytotoxicity compared to standard treatments like Doxorubicin. The study highlighted the potential of these compounds as lead candidates for further development in cancer therapy .

Summary of Findings

ApplicationFindings
AntimicrobialEffective against Mycobacterium smegmatis and Pseudomonas aeruginosa; MIC as low as 6.25 µg/mL .
AnticancerSignificant cytotoxicity against MCF-7 cell line; potential as anticancer agents .
SynthesisInvolves acetylation and oxamide formation using specific reagents .

Comparison with Similar Compounds

Table 1: Structural Profiles of Selected Compounds

Compound Name Molecular Formula Key Functional Groups Notable Substituents
Target Compound Not reported Oxamide, acetyl, nitro 1-acetyl-3,4-dihydroquinolin-7-yl, 2-nitrophenyl
VM-9 (2-(4'-methyl-N-(4-nitrophenyl)-[1,1'-biphenyl]-2-ylcarboxamido)-2-oxoethyl nitrate) C₂₂H₁₇N₃O₇ Carboxamide, nitrate ester, nitro Biphenyl, 4-nitrophenyl, methyl
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methyl-4-nitrobenzamide C₂₀H₁₉N₃O₄ Benzamide, acetyl, nitro 3-methyl-4-nitrobenzoyl, 1-acetyl-3,4-dihydroquinolin-7-yl
Oxamide (parent compound) C₂H₄N₂O₂ Oxamide None

Key Observations :

  • The target compound’s oxamide core contrasts with VM-9’s carboxamide and nitrate ester groups, which may confer distinct solubility and reactivity profiles .

Physical and Spectral Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility IR/NMR Features (cm⁻¹/δ ppm)
Target Compound Not reported Likely low (oxamide trend) Not reported
VM-9 160–162 Polar solvents IR: 1205 (NO₃), 1680 (C=O); ¹H-NMR: δ 2.42 (s, CH₃)
Benzamide Not reported Not reported Not reported
Oxamide ~419 (decomposes) Very slight in water N/A

Key Observations :

  • VM-9’s nitrate ester and nitro groups result in moderate solubility in polar solvents, whereas the target compound’s oxamide and aromatic substituents may limit solubility .
  • The absence of oxamide spectral data for the target compound highlights a gap in available literature.

Q & A

Q. How to address discrepancies between computational binding predictions and experimental IC50 values?

  • Troubleshooting :
  • Conformational Sampling : Re-run docking with flexible side chains or alternate protein conformations (e.g., from cryo-EM) .
  • Solvent Effects : Include explicit water molecules in simulations to account for solvation energy differences .

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